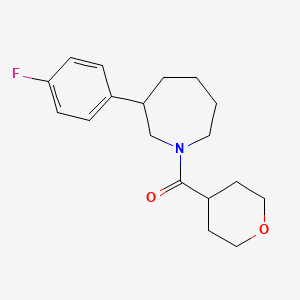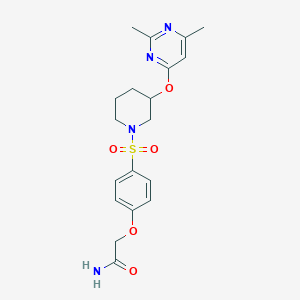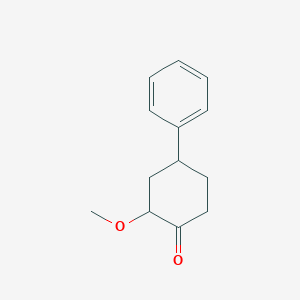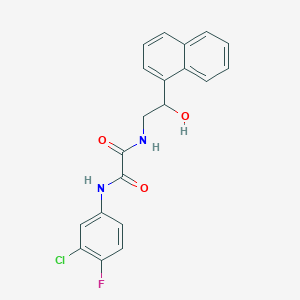
(3-(4-fluorophenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-fluorophenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound that has been of interest to researchers due to its potential use in the field of medicine. This compound is also known as F-Phenibut or Fluorophenibut and has been studied for its potential use as an anxiolytic and nootropic agent.
Aplicaciones Científicas De Investigación
Scientific Research Applications
Photodynamic Therapy (PDT) Enhancement
Compounds similar to "(3-(4-fluorophenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone" might be investigated for their potential in enhancing the effectiveness of treatments like photodynamic therapy (PDT). For example, research on 5-Aminolevulinic acid (5-ALA) in PDT for plantar warts showed that pretreatment with azone (1-dodecyl-azepan-2-one) significantly increased the effectiveness of the therapy by enhancing 5-ALA penetration into tissues (Ziólkowski et al., 2006). This suggests that compounds with structural similarities or functional roles like azone could be explored for similar applications in enhancing drug penetration and effectiveness in PDT and other topical therapies.
Toxicology and Exposure Studies
Research into new psychoactive substances and environmental contaminants often includes the analysis of exposure levels and toxicological effects. Studies have explored the prevalence of designer drugs in populations and the detection of environmental contaminants like pyrethroid pesticides in children (Rust et al., 2012). Compounds with unique structures such as "this compound" could be the subject of similar studies to understand their presence in the environment, potential routes of human exposure, and toxicological impacts.
Drug Metabolism and Pharmacokinetics
The study of drug metabolism and the pharmacokinetics of novel compounds is crucial for developing new medications. For instance, the disposition of ezetimibe, a selective cholesterol absorption inhibitor, was characterized to understand its absorption, metabolism, excretion, and pharmacokinetics (Patrick et al., 2002). Similar investigations could be conducted for "this compound" to determine its pharmacological profile, including its metabolism, bioavailability, and potential therapeutic uses.
Environmental Health and Biomonitoring
Studies on the environmental exposure to organophosphorus and pyrethroid pesticides have highlighted the widespread exposure of populations, including preschool children, to these chemicals (Babina et al., 2012). Research into compounds like "this compound" could include environmental health studies to assess their presence in various environments, potential sources of human exposure, and health risks associated with their exposure.
Propiedades
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO2/c19-17-6-4-14(5-7-17)16-3-1-2-10-20(13-16)18(21)15-8-11-22-12-9-15/h4-7,15-16H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKCWHOPVXSDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2974454.png)
![5-[(4-chlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2974455.png)

![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2974457.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2974462.png)
![7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2974463.png)

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2974465.png)
![N-(sec-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974468.png)
![N-(2-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2974470.png)

![4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride](/img/structure/B2974475.png)
